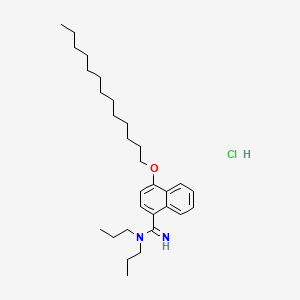
N,N-Dipropyl-4-(tridecyloxy)-1-naphthamidine monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dipropyl-4-tridecyloxynaphthamidine hydrochloride is a chemical compound with the molecular formula C27H45ClN2O It is known for its unique structure, which includes a naphthamidine core substituted with dipropyl and tridecyloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dipropyl-4-tridecyloxynaphthamidine hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Naphthamidine Core: This involves the reaction of naphthalene derivatives with appropriate amines under controlled conditions.
Substitution with Dipropyl Groups:
Attachment of the Tridecyloxy Group: This step involves the etherification of the naphthamidine core with tridecyloxy halides.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of N,N-Dipropyl-4-tridecyloxynaphthamidine hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dipropyl-4-tridecyloxynaphthamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can convert the naphthamidine core to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dipropyl and tridecyloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkoxides and amines are employed under basic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthamidine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Dipropyl-4-tridecyloxynaphthamidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-Dipropyl-4-tridecyloxynaphthamidine hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dipropyl-4-methoxynaphthamidine hydrochloride
- N,N-Dipropyl-4-ethoxynaphthamidine hydrochloride
- N,N-Dipropyl-4-butoxynaphthamidine hydrochloride
Uniqueness
N,N-Dipropyl-4-tridecyloxynaphthamidine hydrochloride is unique due to its long tridecyloxy chain, which imparts distinct physicochemical properties. This makes it particularly suitable for applications requiring specific solubility and stability characteristics.
Eigenschaften
CAS-Nummer |
30798-94-8 |
|---|---|
Molekularformel |
C30H49ClN2O |
Molekulargewicht |
489.2 g/mol |
IUPAC-Name |
N,N-dipropyl-4-tridecoxynaphthalene-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C30H48N2O.ClH/c1-4-7-8-9-10-11-12-13-14-15-18-25-33-29-22-21-28(26-19-16-17-20-27(26)29)30(31)32(23-5-2)24-6-3;/h16-17,19-22,31H,4-15,18,23-25H2,1-3H3;1H |
InChI-Schlüssel |
CBOIDZVQHOSIBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCOC1=CC=C(C2=CC=CC=C21)C(=N)N(CCC)CCC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


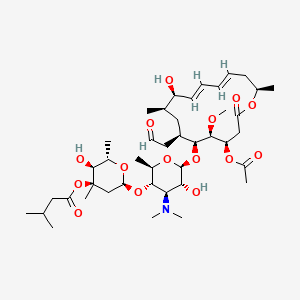
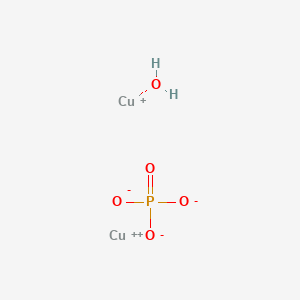
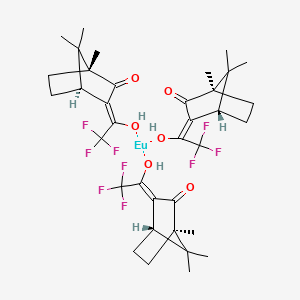
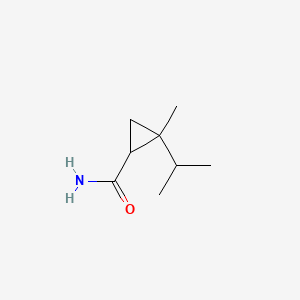
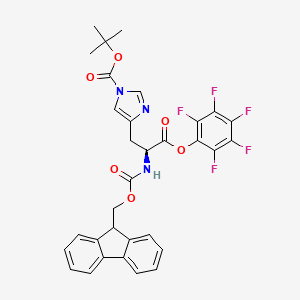


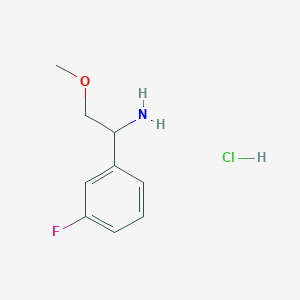
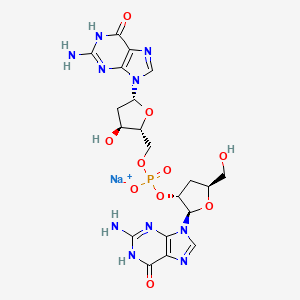

![1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B13830244.png)
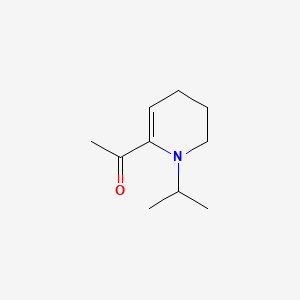
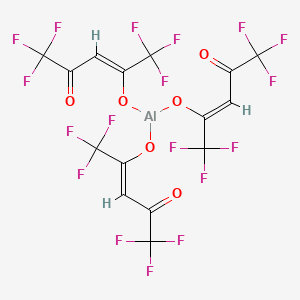
![2-[1-[1-[2-[Bis[2-[2-(2-hydroxyethoxy)propoxy]propyl]amino]ethyl-[2-[2-(2-hydroxyethoxy)propoxy]propyl]amino]propan-2-yloxy]propan-2-yloxy]ethanol](/img/structure/B13830276.png)
